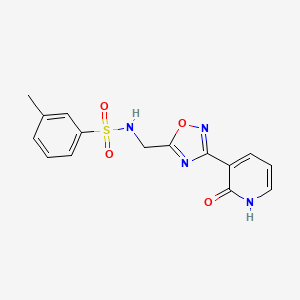![molecular formula C13H24N2O4 B2642153 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid CAS No. 1611481-76-5](/img/structure/B2642153.png)
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
化学反応の分析
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid undergoes several types of reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding amines.
Substitution: Deprotected amines.
科学的研究の応用
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is widely used in scientific research, including:
作用機序
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid involves the protection of amines by forming a stable carbamate linkage. The Boc group can be selectively cleaved under acidic conditions, releasing the free amine . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
類似化合物との比較
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is similar to other Boc-protected compounds such as:
- 1-Boc-4-aminopiperidine-4-carboxylic acid .
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid .
- 2-Bocamino-cyclopropanecarboxylic acid ethyl ester .
These compounds share the Boc protecting group but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific use in the synthesis of various biologically active molecules and its role in protecting amines during complex organic syntheses.
特性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-6-9-15-7-4-10(5-8-15)11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASAAJUYKZDKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611481-76-5 |
Source


|
| Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2642072.png)

![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)
![methyl 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)benzoate](/img/structure/B2642077.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2642080.png)


![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)

![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)
